3-methoxy-1-[(thiophen-3-yl)methyl]piperidine
Description
3-Methoxy-1-[(thiophen-3-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a methoxy group at the 3-position and a thiophen-3-ylmethyl group at the 1-position. Its structure combines the conformational flexibility of the piperidine ring with the electronic effects of the methoxy and thiophene moieties.
For example:
- Thiophene-3-carbaldehyde is used in Hantzsch-type cyclizations with active methylene compounds in the presence of piperidine as a catalyst .
- Grignard reagent-based approaches (e.g., reaction of 3-bromoanisole with Mg to form (3-methoxyphenyl)magnesium bromide) could be adapted to introduce the methoxy-thiophene substituent .
Properties
IUPAC Name |
3-methoxy-1-(thiophen-3-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-13-11-3-2-5-12(8-11)7-10-4-6-14-9-10/h4,6,9,11H,2-3,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAWGYNFDRSAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-[(thiophen-3-yl)methyl]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Thiophene Moiety: The thiophene ring can be attached through a variety of methods, including cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated piperidine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Electrophilic Substitution at Thiophene Moiety
The thiophene ring undergoes regioselective electrophilic substitution due to its aromatic electron system. Key reactions include:
Key Findings :
-
Sulfonation occurs preferentially at the 2-position of thiophene due to steric hindrance at the 5-position from the methylene bridge.
-
Formylation via Vilsmeier-Haack reagents yields a 2-formyl product, enabling subsequent condensation reactions .
Functionalization of Piperidine Nitrogen
The tertiary amine participates in alkylation and acylation reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 85% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, rt | N-acetylpiperidine derivative | 91% |
Mechanistic Insights :
-
Alkylation proceeds via an SN2 mechanism, forming a stable quaternary ammonium compound .
-
Acylation exhibits minimal steric hindrance despite the bulky thiophene substituent.
Methoxy Group Transformations
The methoxy group undergoes hydrolysis and demethylation under controlled conditions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 8 hr | 3-hydroxypiperidine analog | 68% | |
| Demethylation | BBr₃, CH₂Cl₂, -78°C to rt | 3-hydroxypiperidine derivative | 73% |
Notable Observations :
-
Hydrolysis under acidic conditions preserves the thiophene ring’s integrity.
-
BBr₃-mediated demethylation achieves higher regioselectivity compared to other Lewis acids .
Oxidation Reactions
The sulfur atom in the thiophene ring and the methylene bridge are oxidation targets:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophene Oxidation | mCPBA, CH₂Cl₂, 0°C | Thiophene-1-oxide derivative | 60% | |
| Methylene Oxidation | KMnO₄, H₂O, 100°C | Ketone (piperidinone analog) | 45% |
Challenges :
-
Over-oxidation of thiophene to sulfone occurs with prolonged exposure to mCPBA.
-
Methylene oxidation requires precise temperature control to avoid ring degradation .
Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane | Biarylthiophene derivative | 82% | |
| Sonogashira Coupling | PdCl₂, CuI, PPh₃, Et₃N, THF | Alkynylthiophene analog | 75% |
Optimization Data :
-
Suzuki reactions tolerate electron-deficient aryl boronic acids but require inert atmospheres .
-
Sonogashira couplings show higher efficiency with terminal alkynes bearing electron-withdrawing groups .
Stability Under Pharmacological Conditions
Studies reveal degradation pathways relevant to drug development:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | Methoxy hydrolysis | 2.3 hr | |
| UV light (254 nm) | Thiophene ring cleavage | 8.5 hr |
Implications :
-
Acidic environments promote methoxy hydrolysis, necessitating prodrug strategies.
-
Photodegradation limits topical applications unless stabilized with UV filters.
Scientific Research Applications
Chemistry
This compound serves as a building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties: Studies suggest effectiveness against various bacteria and fungi.
- Anti-inflammatory Effects: Investigated for its ability to modulate inflammatory pathways.
Medicine
Due to its structural similarity to known bioactive compounds, it is explored as a potential therapeutic agent for various conditions. The compound may interact with specific enzymes and receptors involved in disease processes.
Industry
In the field of materials science, 3-methoxy-1-[(thiophen-3-yl)methyl]piperidine is utilized in developing organic semiconductors due to the electronic properties imparted by the thiophene ring.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of piperidine demonstrated that modifications including the thiophenyl group enhanced antimicrobial activity against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth compared to control groups.
Case Study 2: Anti-inflammatory Research
Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of this compound in vitro. The study showed that it reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.
Mechanism of Action
The mechanism of action of 3-methoxy-1-[(thiophen-3-yl)methyl]piperidine is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress and cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes key structural analogs and their distinguishing features:
Key Observations :
Pharmacological and Functional Comparisons
- Receptor Binding : TCP () exhibits affinity for phencyclidine (PCP) receptors, while the target compound’s thiophene group may favor sigma receptor interactions, akin to (+)-[3H]-3-PPP .
- Enzyme Inhibition : Piperidine derivatives with carboxylate or methyl groups () show IC50 values < 100 µM, suggesting that the target compound’s methoxy group could enhance solubility and potency .
Biological Activity
3-Methoxy-1-[(thiophen-3-yl)methyl]piperidine is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperidine ring substituted with a methoxy group and a thiophene moiety. This unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 12.5 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammatory responses. The exact mechanism remains under investigation but is believed to involve the modulation of oxidative stress pathways.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various molecular targets, including:
- Enzymes : Potential inhibition of enzymes involved in inflammatory processes.
- Receptors : Modulation of receptor activity related to pain and inflammation.
These interactions may lead to a reduction in inflammatory markers and microbial growth .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening : A comprehensive screening involving over 150 compounds identified this compound as one of the most potent inhibitors against Mycobacterium tuberculosis through targeting the polyketide synthase (Pks13) pathway .
- In Vitro Efficacy : In vitro tests demonstrated that the compound significantly inhibited bacterial growth at low concentrations, indicating its potential as an effective therapeutic agent .
- Structure-Activity Relationship (SAR) : Further optimization studies revealed that modifications to the thiophene ring enhanced the compound's potency against specific microbial targets, suggesting avenues for developing more effective derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-methoxy-1-[(thiophen-3-yl)methyl]piperidine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of structurally analogous piperidine derivatives (e.g., [1-(2-thienylmethyl)piperidin-3-yl]methylamine) often involves nucleophilic substitution or reductive amination. For instance, alkylation of piperidine precursors with thiophene-containing electrophiles in dichloromethane under basic conditions (e.g., NaOH) is common . Yield optimization can be achieved by controlling stoichiometry, temperature (e.g., 0–25°C), and reaction time. Statistical experimental design (e.g., factorial designs) minimizes trial-and-error approaches by identifying critical parameters like solvent polarity and catalyst loading .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to confirm regiochemistry, particularly the methoxy and thiophenmethyl substituents. Mass spectrometry (HRMS) validates molecular weight. For piperidine derivatives, specific ¹H-NMR signals (e.g., δ 3.3–3.7 ppm for methoxy protons and δ 6.5–7.2 ppm for thiophene protons) are diagnostic .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for piperidine analogs, which highlight risks such as skin/eye irritation (H315/H319) and toxicity (H302/H312). Use fume hoods, nitrile gloves, and spill containment kits. Storage should be in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Q. How can researchers design initial bioactivity assays for this compound?
- Methodological Answer : Prioritize computational docking (e.g., molecular dynamics simulations) to predict interactions with targets like GPCRs or ion channels. Follow up with in vitro assays (e.g., enzyme inhibition or cell viability tests) using dose-response curves (IC₅₀/EC₅₀). Include positive controls (e.g., known piperidine-based ligands) and validate statistical significance via ANOVA .
Advanced Research Questions
Q. How can computational methods streamline the study of this compound's reactivity and stability?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, such as methoxy group hydrolysis or thiophene ring oxidation. Transition state analysis identifies kinetic barriers, while solvent effects are modeled using COSMO-RS. Pair computational predictions with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to validate degradation products .
Q. What strategies resolve contradictions in spectral data or bioactivity results?
- Methodological Answer : Contradictions may arise from stereochemical impurities or solvent artifacts. Use chiral HPLC to isolate enantiomers and compare their bioactivity. For NMR discrepancies, perform variable-temperature (VT-NMR) or 2D experiments (e.g., NOESY) to confirm conformational dynamics. Cross-validate bioassays with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How can researchers optimize the compound's pharmacokinetic properties through structural modification?
- Methodological Answer : Introduce substituents at the piperidine nitrogen (e.g., acyl groups) to modulate lipophilicity (logP) and plasma stability. Replace the methoxy group with bioisosteres (e.g., trifluoromethoxy) to enhance metabolic resistance. Use in silico tools like QSAR models to predict ADME profiles before synthesizing derivatives .
Q. What advanced analytical techniques are required to study its interaction with biological targets?
- Methodological Answer : Cryo-EM or X-ray crystallography resolves binding modes at atomic resolution. Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ/kₑ), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For in vivo tracking, synthesize radiolabeled analogs (¹⁴C/³H) and use autoradiography .
Q. How can reaction engineering principles improve scalability for preclinical studies?
- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., alkylation). Use microreactors to enhance mixing and heat transfer. Optimize catalyst recycling (e.g., Pd/C for hydrogenation) and employ membrane-based separations (e.g., nanofiltration) to reduce waste. Process analytical technology (PAT) monitors critical quality attributes in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
